AMG0347

Description

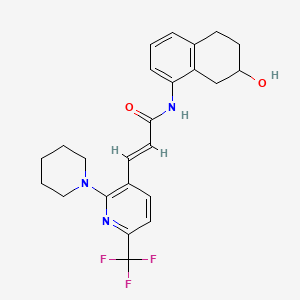

Structure

3D Structure

Properties

CAS No. |

946615-43-6 |

|---|---|

Molecular Formula |

C24H26F3N3O2 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-[2-piperidin-1-yl-6-(trifluoromethyl)-3-pyridinyl]prop-2-enamide |

InChI |

InChI=1S/C24H26F3N3O2/c25-24(26,27)21-11-8-17(23(29-21)30-13-2-1-3-14-30)9-12-22(32)28-20-6-4-5-16-7-10-18(31)15-19(16)20/h4-6,8-9,11-12,18,31H,1-3,7,10,13-15H2,(H,28,32)/b12-9+ |

InChI Key |

YCDWBIUKUBHSKQ-FMIVXFBMSA-N |

Isomeric SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)/C=C/C(=O)NC3=CC=CC4=C3CC(CC4)O |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C=CC(=O)NC3=CC=CC4=C3CC(CC4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG 0347 AMG-0347 AMG0347 N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide |

Origin of Product |

United States |

Foundational & Exploratory

The Antagonistic Mechanism of AMG0347 on TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical non-selective cation channel predominantly expressed in primary afferent neurons. It functions as a polymodal sensor for various noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical agonists like capsaicin, the pungent compound in chili peppers.[1][2][3][4] Activation of TRPV1 plays a pivotal role in the sensation of pain and the initiation of inflammatory responses.[2][4][5] Consequently, antagonism of the TRPV1 channel has been a significant area of focus for the development of novel analgesic drugs. AMG0347 is a potent antagonist of the TRPV1 receptor that has been instrumental in elucidating the physiological roles of this channel, particularly in thermoregulation.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPV1 channels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 channel. It effectively blocks the activation of the channel regardless of the stimulus, including heat, protons (low pH), and chemical ligands like capsaicin.[7] By inhibiting the influx of cations (primarily Ca2+ and Na+) through the TRPV1 pore, this compound prevents the depolarization of nociceptive neurons, thereby blocking the transmission of pain signals. The antagonistic action of this compound is not limited to a single mode of TRPV1 activation, indicating that it likely interacts with a common gating mechanism or a binding site crucial for channel opening.

Quantitative Analysis of TRPV1 Antagonism

The potency of this compound in antagonizing the rat TRPV1 channel has been quantified across different activation modalities. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro assays.

| Activation Stimulus | Agonist Concentration / Condition | This compound IC50 (nM) | Reference |

| Heat | 45°C | 0.2 | [7] |

| Protons | pH 5 | 0.8 | [7] |

| Capsaicin | 500 nM | 0.7 | [7] |

Experimental Protocols

The quantitative data presented above were primarily derived from ⁴⁵Ca²⁺ uptake assays using Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel.[7]

⁴⁵Ca²⁺ Uptake Assay Protocol

This assay measures the influx of radioactive calcium into cells upon TRPV1 channel activation, providing a direct measure of channel activity.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV1 channel are cultured in standard growth medium and plated into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: The TRPV1 channel is activated by one of the following methods:

-

Heat Activation: The assay buffer is heated to 45°C.

-

Proton Activation: The assay buffer is acidified to pH 5.

-

Chemical Activation: Capsaicin is added to the assay buffer at a final concentration of 500 nM.

-

-

⁴⁵Ca²⁺ Addition: ⁴⁵Ca²⁺ is added to the wells simultaneously with the activating stimulus.

-

Termination and Measurement: After a short incubation period, the assay is terminated by washing the cells with a cold stop buffer. The amount of intracellular ⁴⁵Ca²⁺ is then quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves for this compound inhibition are plotted, and the IC50 values are calculated using non-linear regression.

Visualizing the Mechanism and Pathways

This compound Mechanism of Action on TRPV1

The following diagram illustrates the direct antagonistic effect of this compound on the TRPV1 channel, preventing ion influx in response to various stimuli.

Caption: Antagonistic action of this compound on the TRPV1 channel.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the ⁴⁵Ca²⁺ uptake assay used to determine the potency of this compound.

Caption: Workflow for ⁴⁵Ca²⁺ uptake assay.

Physiological Consequences: Hyperthermia

A significant on-target effect of many TRPV1 antagonists, including this compound, is the induction of hyperthermia.[1] This phenomenon has provided crucial insights into the role of TRPV1 channels in core body temperature regulation. The prevailing hypothesis is that TRPV1 channels, particularly in the abdominal viscera, are tonically active at normal body temperatures due to endogenous, non-thermal stimuli.[7][8] This tonic activity provides a constant inhibitory signal to autonomic cold-defense effectors.

Blockade of these tonically active TRPV1 channels by this compound removes this inhibitory signal, leading to an increase in core body temperature through mechanisms such as cutaneous vasoconstriction and increased metabolic heat production.[2][9] The hyperthermic effect of this compound is absent in TRPV1 knockout mice, confirming that it is an on-target effect.[2][8]

Signaling Pathway of this compound-Induced Hyperthermia

The following diagram illustrates the proposed signaling pathway leading to hyperthermia upon administration of this compound.

Caption: Proposed pathway of this compound-induced hyperthermia.

Conclusion

This compound is a potent, multi-modal antagonist of the TRPV1 channel. Its mechanism of action involves the direct blockade of the channel, preventing its activation by heat, protons, and chemical agonists. This inhibitory action has been crucial for investigating the role of TRPV1 in pain signaling and has unexpectedly revealed a fundamental role for these channels in the tonic regulation of core body temperature. The on-target side effect of hyperthermia, mediated by the disinhibition of autonomic cold-defense pathways, remains a significant challenge in the development of systemically administered TRPV1 antagonists for therapeutic use. Further research into the specific populations of TRPV1 channels involved in thermoregulation may pave the way for designing next-generation antagonists that can separate analgesic efficacy from hyperthermic side effects.

References

- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 - Wikipedia [en.wikipedia.org]

- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nonthermal Activation of Transient Receptor Potential Vanilloid-1 Channels in Abdominal Viscera Tonically Inhibits Autonomic Cold-Defense Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Selinexor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selinexor (B610770), marketed under the brand name Xpovio®, is a first-in-class, oral, Selective Inhibitor of Nuclear Export (SINE) compound.[1] It functions by covalently binding to and inhibiting Exportin 1 (XPO1), a key nuclear export protein.[1][2] This inhibition leads to the nuclear accumulation of tumor suppressor proteins (TSPs), oncoproteins, and growth regulators, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3][4] Selinexor has received FDA approval for the treatment of relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][5] This document provides a comprehensive overview of the pharmacological profile of selinexor, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by experimental data and protocols.

Mechanism of Action

Selinexor's primary mechanism of action is the selective and covalent inhibition of Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[2][6] XPO1 is a crucial protein responsible for the transport of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2][7] In many cancer types, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of these critical nuclear proteins.[6]

By binding to the cysteine 528 residue in the cargo-binding pocket of XPO1, selinexor blocks the nuclear export process.[2] This forces the nuclear retention and accumulation of TSPs such as p53, p73, and retinoblastoma (RB), as well as cell cycle regulators like p21 and p27.[8] The nuclear accumulation of these proteins reactivates their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in malignant cells.[1][4] Selinexor also inhibits the nuclear export of the mRNA of oncoproteins like c-myc and cyclin D1, further contributing to its anti-cancer effects.[6] Additionally, selinexor has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α.[9]

Pharmacodynamics

In Vitro Activity

Selinexor has demonstrated potent anti-proliferative activity across a wide range of hematological and solid tumor cell lines.

| Cell Line Type | Representative Cell Lines | IC50 Range (nM) | Reference |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4, Jurkat, HBP-ALL, KOPTK-1, SKW-3, DND-41 | 34 - 203 | [10] |

| Sarcoma | Various | 28.8 - 218.2 | [11] |

| Ovarian Cancer | A2780, CP70, OVCAR3, SKOV3 | 46.5 - 328.7 | [12] |

| Bladder Cancer | T24, UM-UC-3 | 100 - 500 | [13] |

| Germ Cell Tumors | GC-1, GC-2 | 6,850 - 29,730 | [14] |

-

Selinexor induces G1 cell cycle arrest in a dose-dependent manner.[11][13]

-

It promotes apoptosis, as evidenced by increased caspase-3/7 activity and PARP cleavage.[11][13]

-

In multiple myeloma cells, selinexor leads to the nuclear accumulation of tumor suppressor proteins.[4]

In Vivo Activity

Preclinical in vivo studies using xenograft models have shown that selinexor significantly suppresses tumor growth and prolongs survival in various cancers, including multiple myeloma, sarcoma, and anaplastic thyroid carcinoma.[10][11][15]

Pharmacokinetics

Selinexor exhibits linear and time-independent pharmacokinetics following oral administration.[7]

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2 - 4 hours | [7] |

| Elimination Half-life (t½) | 6 - 8 hours | [5][7] |

| Apparent Volume of Distribution (Vd/F) | 125 L | [8] |

| Apparent Clearance (CL/F) | 17.9 L/h | [8] |

| Protein Binding | 95% | [5] |

Metabolism and Excretion: Selinexor is primarily metabolized by CYP3A4, as well as by UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs).[5][6] The primary metabolites are glucuronide conjugates.[8] Excretion is mainly through the hepatobiliary route into the feces, with minimal renal excretion.[16]

Clinical Efficacy and Safety

Selinexor, in combination with other agents, has demonstrated clinical benefit in heavily pretreated patients with multiple myeloma and DLBCL.

| Study | Indication | Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| STORM (Phase 2b) | Relapsed/Refractory Multiple Myeloma | Selinexor + Dexamethasone | 26% | 3.7 months | [4][17] |

| BOSTON (Phase 3) | Relapsed/Refractory Multiple Myeloma | Selinexor + Bortezomib + Dexamethasone | - | - | [1] |

| SADAL (Phase 2b) | Relapsed/Refractory DLBCL | Selinexor | - | - | [1][18] |

Common Adverse Events: The most frequently reported adverse effects include nausea, vomiting, diarrhea, fatigue, decreased appetite, weight loss, and hematological toxicities such as thrombocytopenia, neutropenia, and anemia.[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[14]

-

The following day, the cells are treated with various concentrations of selinexor or a vehicle control (e.g., DMSO).[14]

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][14]

-

The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

The culture medium is then removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[14]

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression of specific proteins, such as XPO1 or cell cycle regulators, following drug treatment.

Methodology:

-

Cancer cells are treated with selinexor or a vehicle control for a designated time.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-XPO1, anti-p27).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

-

The resulting light signal is captured on X-ray film or with a digital imaging system, allowing for the visualization and quantification of the target protein. A loading control protein (e.g., GAPDH or tubulin) is typically used to ensure equal protein loading between lanes.[13][15]

Conclusion

Selinexor represents a novel therapeutic approach for the treatment of certain cancers by targeting the fundamental process of nuclear-cytoplasmic transport. Its unique mechanism of action, involving the inhibition of XPO1 and the subsequent nuclear retention of tumor suppressor proteins, provides a valuable new option for patients with relapsed or refractory malignancies. The in-depth understanding of its pharmacological profile, as outlined in this guide, is essential for its continued development, optimization of combination therapies, and identification of new responsive patient populations.

References

- 1. karyopharm.com [karyopharm.com]

- 2. XPO1 target occupancy measurements confirm the selinexor recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selinexor: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selinexor - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. Pharmacokinetics of Selinexor: The First-in-Class Selective Inhibitor of Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. karyopharm.com [karyopharm.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selinexor, a selective inhibitor of nuclear export, shows anti-proliferative and anti-migratory effects on male germ cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karyopharm.com [karyopharm.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. oncologynewscentral.com [oncologynewscentral.com]

AMG0347: A Selective TRPV1 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and temperature regulation.[1] As a member of the cinnamides chemical class, this compound has been instrumental in elucidating the physiological roles of TRPV1.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, experimental methodologies used for its characterization, and its mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and key pathways and experimental workflows are visualized using diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency of this compound against Rat TRPV1 [1]

| Activation Mode | IC₅₀ (nM) |

| Heat (45°C) | 0.2 |

| Protons (pH 5) | 0.8 |

| Capsaicin (B1668287) (500 nM) | 0.7 |

A Schild analysis revealed that this compound is a competitive antagonist of capsaicin activation of the rat TRPV1 channel, with a pKb of 9.38.[1]

Table 2: In Vitro Selectivity of this compound [1]

| TRP Channel | IC₅₀ (µM) |

| TRPV2 | > 10 |

| TRPV3 | > 10 |

| TRPV4 | > 10 |

| TRPA1 | > 10 |

| TRPM8 | > 10 |

Table 3: In Vivo Effects of this compound on Body Temperature in Rodents

| Species | Administration Route | Dose (µg/kg) | Maximum Temperature Increase (°C) | Reference |

| Rat | Intravenous | 10 | ~0.3 | [1][4] |

| Rat | Intravenous | 50 | ~0.6-0.7 | [1][5][6] |

| Rat | Intravenous | 200 | ~0.6 | [1] |

| Rat | Intravenous | 500 | ~0.6 | [1] |

| Mouse | Intraperitoneal | 500 | Not specified, but hyperthermia observed | [2][4] |

The hyperthermic effect of this compound is dose-dependent, with a maximal effect observed at a dose of 50 µg/kg (i.v.) in rats.[1][6] This effect is absent in TRPV1-deficient mice, confirming its on-target action.[4][6][7]

Table 4: Analgesic Effects of this compound in a Rat Model of Incisional Pain [8]

| Pain Modality | Effect of this compound |

| Mechanical Withdrawal Threshold | No change |

| Guarding Pain Score | No change |

| Heat Withdrawal Latency | Increased (indicating analgesia) |

This compound effectively reversed capsaicin-induced heat and mechanical hyperalgesia.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

In Vitro Potency and Selectivity Assays

⁴⁵Ca²⁺ Uptake Assay:

This assay is used to determine the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation.

-

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with either rat or human TRPV1 channels are cultured in appropriate media.[1]

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Channel Activation: The TRPV1 channel is activated by one of three stimuli:

-

Calcium Influx: ⁴⁵Ca²⁺ is added simultaneously with the activating stimulus.

-

Measurement: After a defined incubation period, the reaction is stopped, and the cells are washed to remove extracellular ⁴⁵Ca²⁺. The amount of intracellular ⁴⁵Ca²⁺ is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the calcium influx (IC₅₀) is calculated.

In Vivo Models

Plantar Incision Model of Postoperative Pain (Rat):

This model is used to assess the analgesic efficacy of compounds against incisional pain.

-

Animal Preparation: Adult Sprague-Dawley rats are anesthetized.[8]

-

Incision: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.[8]

-

Drug Administration: this compound or vehicle is administered at various time points post-incision.

-

Behavioral Testing:

-

Mechanical Withdrawal Threshold: Calibrated von Frey filaments are applied to the plantar surface of the incised paw to determine the stimulus intensity required to elicit a withdrawal response.[8]

-

Heat Withdrawal Latency: A radiant heat source is applied to the plantar surface of the incised paw, and the time taken for the rat to withdraw its paw is measured.[8]

-

Guarding Pain Score: The posture and use of the injured paw are observed and scored to assess spontaneous pain.[8]

-

Body Temperature Measurement (Rat):

This protocol is used to evaluate the effect of TRPV1 antagonists on core body temperature.

-

Animal Preparation: Rats are habituated to the experimental conditions. For intravenous administration, a catheter is implanted into a vein.[1]

-

Drug Administration: this compound or vehicle is administered intravenously.[1]

-

Temperature Monitoring: Core body temperature is monitored continuously using a rectal probe or telemetry device.[4][5]

-

Data Analysis: Changes in body temperature from baseline are recorded and analyzed over time.

Visualizations: Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway and Antagonism by this compound

Caption: TRPV1 activation by various stimuli and its inhibition by this compound.

Experimental Workflow for In Vitro ⁴⁵Ca²⁺ Uptake Assay

Caption: Workflow of the in vitro ⁴⁵Ca²⁺ uptake assay for TRPV1 antagonists.

Mechanism of this compound-Induced Hyperthermia

Caption: Proposed mechanism of hyperthermia induced by this compound.

Conclusion

This compound is a highly potent and selective TRPV1 antagonist that has been a valuable tool for understanding the role of TRPV1 in pain and thermoregulation. Its ability to competitively block TRPV1 activation by various stimuli has been well-characterized through a range of in vitro and in vivo studies. While its development for clinical use has been hampered by the on-target side effect of hyperthermia, the study of this compound continues to provide critical insights for the development of future generations of TRPV1-targeted therapeutics with improved safety profiles.

References

- 1. Nonthermal Activation of Transient Receptor Potential Vanilloid-1 Channels in Abdominal Viscera Tonically Inhibits Autonomic Cold-Defense Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a transient receptor potential type V1 receptor antagonist, and morphine on pain behavior after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AMG0347: A Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of AMG0347, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound has been a critical tool in elucidating the role of TRPV1 in physiological processes, particularly thermoregulation.

Discovery and Rationale

This compound, with the chemical name (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide, was developed as a high-affinity antagonist for the TRPV1 receptor.[1][2][3] The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers. Its role in pain and inflammation made it a compelling target for the development of novel analgesic drugs.

The discovery of this compound was part of a broader effort to understand the therapeutic potential of TRPV1 antagonism. Early research indicated that blocking this channel could offer a new mechanism for pain relief. However, the development of TRPV1 antagonists has been hampered by a consistent on-target side effect: hyperthermia.[3][4] this compound proved to be a valuable research tool to investigate this phenomenon, as it is one of the most potent TRPV1 antagonists known to induce a significant increase in core body temperature in preclinical models.[1][2]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound from its initial disclosure is not publicly available in full detail, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of structurally related acrylamide-based TRPV1 antagonists. The synthesis would logically proceed through the formation of key intermediates followed by a final amide coupling reaction.

Proposed Synthetic Pathway:

The synthesis can be retrosynthetically disconnected at the amide bond, yielding two primary fragments: an aniline (B41778) derivative and a substituted acrylic acid.

-

Synthesis of the Aniline Fragment (8-amino-1,2,3,4-tetrahydronaphthalen-2-ol): This intermediate can be prepared from a commercially available tetralone precursor. The synthesis would likely involve nitration of the aromatic ring, followed by reduction of the nitro group to an amine and stereoselective reduction of the ketone to the desired alcohol.

-

Synthesis of the Acrylic Acid Fragment (3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylic acid): This fragment can be synthesized starting from a substituted pyridine (B92270). A likely approach involves a Heck or a similar palladium-catalyzed cross-coupling reaction to introduce the acrylic acid moiety onto the pyridine ring. The piperidine (B6355638) and trifluoromethyl groups would be introduced through nucleophilic aromatic substitution and other standard transformations.

-

Final Amide Coupling: The final step involves the coupling of the aniline and acrylic acid fragments. This is a standard amide bond formation reaction, which can be achieved using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine.

Pharmacological Profile

In Vitro Activity

This compound is a highly potent antagonist of the rat TRPV1 channel, demonstrating nanomolar to sub-nanomolar inhibitory activity against activation by various stimuli.[1][5]

| Activator | IC50 (nM) - Rat TRPV1 |

| Heat (45°C) | 0.2 |

| Protons (pH 5) | 0.8 |

| Capsaicin (500 nM) | 0.7 |

Table 1: In Vitro Potency of this compound at the Rat TRPV1 Channel.[1][5]

In Vivo Activity

Systemic administration of this compound in rodents leads to a dose-dependent increase in core body temperature, a phenomenon known as hyperthermia.[1][2][6] This effect is on-target, as it is absent in TRPV1 knockout mice.[7]

| Species | Route of Administration | Dose | Effect on Core Body Temperature |

| Rat | Intravenous | 50 µg/kg | Maximal hyperthermic effect[7] |

| Mouse | Intraperitoneal | 500 µg/kg | Significant increase in abdominal temperature[7][8][9] |

Table 2: In Vivo Effects of this compound on Thermoregulation.

Experimental Protocols

In Vitro: 45Ca2+ Uptake Assay

This assay is a common method to assess the function of ion channels like TRPV1.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 channel are cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

Stimulation: The TRPV1 channel is activated by adding a known agonist (e.g., capsaicin, acidic buffer, or heat). Simultaneously, 45Ca2+ is added to the wells.

-

Measurement: After a short incubation period, the amount of 45Ca2+ that has entered the cells is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the 45Ca2+ uptake in the presence of the compound to the uptake in the vehicle-treated control. IC50 values are calculated from the dose-response curves.

In Vivo: Hyperthermia Study in Rats

This protocol outlines the general procedure for assessing the hyperthermic effects of this compound in rats.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions, including handling and temperature probes.

-

Temperature Monitoring: Core body temperature is continuously monitored using implantable telemetry probes or rectal probes.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered via the desired route (e.g., intravenous, intraperitoneal, or oral). A vehicle control group is included in each experiment.

-

Data Collection: Core body temperature is recorded at regular intervals before and after compound administration for a predetermined duration.

-

Data Analysis: The change in core body temperature from baseline is calculated for each animal. The data is then analyzed to determine the time course and magnitude of the hyperthermic response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving TRPV1 and the general workflows for the discovery and evaluation of this compound.

Caption: TRPV1 channel activation and antagonism by this compound.

Caption: General workflow for the discovery of this compound.

Conclusion

This compound is a potent and selective TRPV1 antagonist that has been instrumental in understanding the physiological roles of the TRPV1 channel, particularly in thermoregulation. While its clinical development was hindered by the on-target effect of hyperthermia, it remains a valuable tool for researchers investigating TRPV1 biology and the development of next-generation analgesics that may circumvent this side effect. The detailed understanding of its synthesis and pharmacological profile is crucial for its continued use in advancing the field of pain research.

References

- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]

- 2. youtube.com [youtube.com]

- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 4. Journal of Neuroscience [jneurosci.org]

- 5. WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels - Google Patents [patents.google.com]

- 6. neurology.org [neurology.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]

The Role of AMG0347 in Elucidating the Function of TRPV1 in Thermoregulation: A Technical Guide

Abstract

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a well-established polymodal nocisensor, was not initially considered a key player in physiological thermoregulation. However, the development of selective TRPV1 antagonists for analgesic purposes unexpectedly revealed a critical on-target side effect: hyperthermia. AMG0347, a potent and selective TRPV1 antagonist, has been an indispensable pharmacological tool in dissecting this phenomenon. This technical guide provides an in-depth analysis of the pivotal studies involving this compound, detailing its mechanism of action, the neural pathways it helped uncover, and the experimental protocols used. Data from key experiments demonstrate that this compound induces hyperthermia by blocking a tonic, nonthermal activation of peripheral TRPV1 channels, which normally act to suppress autonomic cold-defense mechanisms. This guide synthesizes these findings, offering researchers and drug development professionals a comprehensive resource on the intricate role of TRPV1 in maintaining body temperature, as revealed through the study of this compound.

This compound: In Vitro Profile as a TRPV1 Antagonist

This compound, with the chemical name (E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide, is a highly potent and selective antagonist of the TRPV1 channel. Its efficacy has been characterized in vitro using Chinese hamster ovary cells stably expressing the rat TRPV1 channel. The compound effectively inhibits channel activation regardless of the stimulus—be it heat, protons (acidosis), or the classic agonist capsaicin.[1]

| Activation Mode | Stimulus | This compound IC₅₀ (nM) |

| Thermal | 45°C | 0.2 |

| Chemical (Agonist) | 500 nM Capsaicin | 0.7 |

| Chemical (Protons) | pH 5 | 0.8 |

| Table 1: In Vitro Potency of this compound. Summary of the half-maximal inhibitory concentrations (IC₅₀) of this compound against different modes of rat TRPV1 channel activation. Data sourced from Steiner et al., 2007.[1] |

The Hyperthermic Effect of this compound: An On-Target, Peripherally-Mediated Action

Systemic administration of this compound consistently produces a significant, dose-dependent increase in core body temperature in multiple species, including rats and mice.[1][2] This hyperthermic effect is a direct consequence of TRPV1 channel blockade. This was conclusively demonstrated in experiments using TRPV1-deficient (knock-out) mice, which, unlike their wild-type counterparts, exhibited no change in body temperature following this compound administration.[1][2][3]

The effect is not centrally mediated. Studies have shown that administering this compound directly into the brain (intracerebroventricularly) or spinal cord (intrathecally) does not produce a more potent hyperthermic effect than systemic (intravenous) administration, pointing to a peripheral site of action.[1][2][3][4]

| Species | Administration Route | Dose | Observed Effect on Core Body Temperature (Tb) |

| Rat | Intravenous (i.v.) | 50 µg/kg | ~0.7°C increase.[5] |

| Rat | Intravenous (i.v.) | 32-512 nmol/kg | Dose-dependent hyperthermia.[6] |

| Mouse | Intraperitoneal (i.p.) | 500 µg/kg | Significant hyperthermia at a neutral ambient temperature.[7] |

| Mouse (TRPV1-/-) | Intraperitoneal (i.p.) | Not specified | No hyperthermic response.[1] |

| Table 2: In Vivo Hyperthermic Effects of this compound. Summary of representative doses and their thermoregulatory effects in rodents. |

Mechanism of this compound-Induced Hyperthermia

Research using this compound has been instrumental in establishing that the hyperthermia from TRPV1 antagonism results from the blockade of tonically active channels that suppress autonomic cold-defense pathways.[1][4]

Disinhibition of Autonomic Cold-Defense Effectors

The magnitude of the hyperthermia induced by this compound is independent of the baseline body or skin temperature at the time of administration.[1][4] This critical finding indicates that the drug is not blocking a thermal sensor but rather interrupting a constant, ongoing inhibitory signal generated by TRPV1 channels activated by nonthermal factors.[1][2][4] By blocking this tonic inhibition, this compound unleashes two primary autonomic cold-defense mechanisms:

-

Cutaneous Vasoconstriction: A narrowing of blood vessels in the skin (e.g., the tail in rats) to reduce heat loss to the environment.[8]

-

Thermogenesis: An increase in metabolic heat production.[4][8]

This response occurs without inducing warmth-seeking behaviors, confirming its autonomic, rather than behavioral, nature.[1][2][4]

The Neural Pathway for Hyperthermia

The source of the tonic TRPV1 signals has been localized to the abdomen and trunk.[3][9][10] Experiments involving localized desensitization of abdominal sensory nerves with resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist, completely prevent the hyperthermic response to systemically administered this compound.[1][5][9][10]

Further studies have traced the neural pathway from the periphery to the central nervous system. The signal from these peripheral TRPV1-expressing nerves ascends the spinal cord via the dorsolateral funiculus (DLF).[9][10][11] This pathway does not appear to involve the vagus or greater splanchnic nerves.[5][9][10][11] The signal ultimately engages the same core brainstem pathway that controls autonomic cold defenses, including the lateral parabrachial (LPB) nucleus and the rostral raphe pallidus.[9][10][11]

Key Experimental Protocols

In Vitro Potency Assessment: 45Ca2+ Uptake Assay

This assay quantifies the influx of calcium through the TRPV1 channel upon activation.

-

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with either rat or human TRPV1 are cultured.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: The TRPV1 channels are activated using one of three stimuli:

-

Heat: Temperature is raised to 45°C.

-

Protons: Cells are exposed to an acidic buffer (pH 5).

-

Agonist: Capsaicin (500 nM) is added.

-

-

Calcium Influx: The stimulation occurs in the presence of radioactive 45Ca2+.

-

Measurement: After a short incubation, the reaction is stopped, cells are washed, and the intracellular radioactivity is measured using a scintillation counter. The level of radioactivity is proportional to channel activity.

-

Analysis: IC₅₀ values are calculated by plotting the inhibition of 45Ca2+ uptake against the concentration of this compound.[1]

In Vivo Thermoregulation Studies in Rodents

-

Animal Models: Experiments typically use adult male Wistar rats or C57BL/6J mice (both wild-type and TRPV1-/-).[1][12] Animals are surgically implanted with devices for measuring core body temperature (e.g., telemetry probes in the abdominal cavity or colonic thermocouples) and for drug administration (e.g., intravenous or intraperitoneal catheters) several days prior to the experiment.[12]

-

Drug Preparation and Administration: this compound is often dissolved in a vehicle like ethanol (B145695) and then diluted with saline.[5] It is administered via the desired route (i.v., i.p., i.c.v., or i.t.). Control animals receive the vehicle solution.

-

Thermoeffector Measurement:

-

Body Temperature (Tb): Recorded continuously throughout the experiment.

-

Tail-Skin Vasoconstriction: In rats, this is often assessed using a heat loss index, calculated from skin and core temperature measurements.

-

Thermogenesis: Measured via the rate of oxygen consumption (VO₂) using a respirometry system.[4][6]

-

-

Experimental Conditions: Animals are typically studied at a thermoneutral ambient temperature (e.g., 28-31°C) to minimize baseline thermoregulatory stress.[1][2]

Localized Abdominal TRPV1 Desensitization

This protocol is crucial for confirming the peripheral site of action.

-

Desensitizing Agent: Resiniferatoxin (RTX), an ultra-potent TRPV1 agonist, is used.

-

Administration: A low dose of RTX (e.g., 20 µg/kg) is administered intraperitoneally to rats.[1][5] This dose is sufficient to cause a profound and lasting desensitization of TRPV1-expressing sensory nerves within the abdominal cavity without causing systemic desensitization.[5][9]

-

Sham Control: Control animals receive an intraperitoneal injection of the RTX vehicle.

-

Confirmation of Desensitization: The effectiveness and localization of the desensitization can be confirmed through functional tests. For example, the writhing response to a subsequent challenge with an irritant like RTX is ablated in desensitized rats, while responses in other areas (like the eye-wiping response to topical RTX) remain intact.[8]

-

Challenge: Several days after RTX or vehicle pretreatment, animals are challenged with a systemic dose of this compound, and their thermoregulatory responses are monitored. The absence of hyperthermia in the RTX-pretreated group confirms that intact abdominal TRPV1 channels are required for the effect.[1][5]

Conclusion and Implications for Drug Development

This compound has been a transformative tool, fundamentally shifting the understanding of TRPV1's role from being solely a detector of noxious stimuli to a key physiological regulator of core body temperature. Studies with this antagonist have decisively shown that a population of peripheral TRPV1 channels, likely located on sensory nerves in the abdominal trunk, are tonically active due to nonthermal endogenous factors. This tonic activity serves as a constant brake on cold-defense mechanisms.

The hyperthermia induced by this compound and other TRPV1 antagonists represents a major hurdle for their development as systemic analgesics.[7] The very mechanism that produces this side effect—blockade of tonic TRPV1 activation—is difficult to separate from the desired analgesic effects. Retrospective analyses suggest that an antagonist's potency in blocking the proton-activation mode of TRPV1 is a key determinant of its hyperthermic potential.[8] This knowledge, largely derived from foundational studies with compounds like this compound, now guides the development of second-generation antagonists with modified pharmacological profiles or peripherally restricted actions to mitigate this on-target side effect.

References

- 1. Nonthermal Activation of Transient Receptor Potential Vanilloid-1 Channels in Abdominal Viscera Tonically Inhibits Autonomic Cold-Defense Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. feverlab.net [feverlab.net]

- 7. researchgate.net [researchgate.net]

- 8. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonthermal Activation of Transient Receptor Potential Vanilloid-1 Channels in Abdominal Viscera Tonically Inhibits Autonomic Cold-Defense Effectors: Full Paper PDF & Summary | Bohrium [bohrium.com]

AMG0347 and its effects on capsaicin-induced pain

An In-Depth Technical Guide on AMG0347 and its Effects on Capsaicin-Induced Pain

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons[1][2]. It functions as a polymodal detector of noxious stimuli, including high temperatures (>43°C), extracellular acidosis (protons), and exogenous chemical compounds like capsaicin, the pungent component in chili peppers[3][4]. Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarization of the neuron, and the transmission of pain signals to the central nervous system[3]. This central role in nociception has made TRPV1 a key target for the development of novel analgesic drugs[2].

This compound is a potent and selective antagonist of the TRPV1 receptor[5]. Developed for pain research, it has been instrumental in elucidating the physiological and pathological roles of TRPV1. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its specific effects on capsaicin-induced pain models, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action: Antagonism of the TRPV1 Receptor

Capsaicin exerts its pain-inducing effects by directly binding to and activating the TRPV1 channel[4]. This activation leads to a burning sensation and can induce a state of heightened pain sensitivity known as hyperalgesia[6]. This compound functions as a competitive antagonist, blocking the TRPV1 channel and preventing its activation by capsaicin, as well as by other stimuli such as heat and protons[5]. This blockade prevents the downstream signaling cascade that leads to the sensation of pain.

Data Presentation

The efficacy of this compound has been characterized in both in vitro and in vivo systems. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

This table details the half-maximal inhibitory concentration (IC₅₀) of this compound against rat TRPV1 channels activated by various stimuli, as determined by a ⁴⁵Ca²⁺ uptake assay in cultured cells.

| Activator | Species | IC₅₀ (nM) | Reference |

| Capsaicin (500 nM) | Rat | 0.7 | [5] |

| Heat (45°C) | Rat | 0.2 | [5] |

| Protons (pH 5) | Rat | 0.8 | [5] |

This compound demonstrates high potency in blocking the TRPV1 channel regardless of the mode of activation. It also inhibits the human TRPV1 channel with similar potencies[5].

Table 2: In Vivo Efficacy of this compound on Capsaicin-Induced Nocifensive Behaviors in Rats

This table summarizes the qualitative effects of this compound administration on pain-related behaviors induced by capsaicin in adult Sprague-Dawley rats.

| Capsaicin Administration Route | Nocifensive Behavior Measured | Effect of this compound | Reference |

| Plantar Infiltration | Heat Hyperalgesia (Withdrawal Latency) | Prevented the decrease in heat withdrawal latency. | [7] |

| Plantar Infiltration | Mechanical Hyperalgesia (Withdrawal Threshold) | Prevented the decrease in mechanical withdrawal threshold. | [7] |

| Intrathecal Injection | Nocifensive Behaviors (e.g., increased activity) | Prevented the increase in activity. | [7] |

These findings indicate that this compound effectively blocks both peripheral and central sensitization induced by capsaicin[7].

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental approach, the following diagrams are provided.

Experimental Protocols

The following provides a generalized methodology for a capsaicin-induced pain study based on published research[5][7].

1. Subjects:

-

Adult Sprague-Dawley rats are commonly used.

-

Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

-

For intravenous administration, animals may be surgically fitted with venous catheters.

2. Drug Preparation and Administration:

-

This compound: A stock solution is typically prepared in 100% ethanol (B145695) and stored at low temperatures (-80°C)[8]. On the day of the experiment, the stock is diluted with saline to a working concentration (e.g., 20% or 50% ethanol)[5][8].

-

Administration: this compound or its vehicle is administered systemically, for example, via intravenous (IV) infusion over a set period (e.g., 2 minutes)[5].

3. Capsaicin-Induced Pain Model:

-

Baseline Testing: Before any drug administration, baseline nociceptive thresholds are measured.

-

Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is recorded.

-

Mechanical Hyperalgesia: Calibrated von Frey filaments are applied to the plantar surface to determine the paw withdrawal threshold.

-

-

Capsaicin Challenge:

-

Peripheral Sensitization: A solution of capsaicin is injected into the plantar surface of the hind paw (infiltration) to induce localized pain and hyperalgesia.

-

Central Sensitization: Capsaicin is injected directly into the spinal subarachnoid space (intrathecal injection) to activate TRPV1 on central nerve terminals.

-

-

Post-Challenge Testing: At specific time points after the capsaicin challenge, the thermal and mechanical withdrawal thresholds are re-measured to quantify the level of hyperalgesia and assess the analgesic effect of this compound.

Key Consideration: Hyperthermia

A critical finding for drug development professionals is that systemic administration of potent TRPV1 antagonists, including this compound, induces a significant, albeit reversible, increase in core body temperature[5][9][10].

-

Mechanism: This hyperthermia is an on-target effect resulting from the blockade of tonically active TRPV1 channels located on sensory nerves within the abdominal cavity[5][11]. These channels appear to play a role in regulating body temperature by tonically suppressing cold-defense mechanisms like vasoconstriction and thermogenesis[5][9]. Blocking these channels disinhibits these mechanisms, leading to a rise in body temperature[5].

-

Implications: This hyperthermic side effect has been observed in multiple species, including humans, and poses a major obstacle to the clinical development of systemic TRPV1 antagonists for pain management[10].

Conclusion

This compound is a powerful research tool that has unequivocally demonstrated the role of the TRPV1 receptor in mediating capsaicin-induced pain. In preclinical models, it effectively prevents both the heat and mechanical hyperalgesia triggered by peripheral and central capsaicin administration[7]. The quantitative data confirm its high potency in blocking the TRPV1 channel[5]. However, the significant on-target side effect of hyperthermia, resulting from the antagonist's action on visceral TRPV1 channels involved in thermoregulation, highlights a critical challenge for the therapeutic application of this class of compounds[5][10][11]. Future research in this area may focus on developing peripherally restricted antagonists or alternative strategies to separate the desired analgesic effects from the undesirable hyperthermic response.

References

- 1. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Nonthermal Activation of Transient Receptor Potential Vanilloid-1 Channels in Abdominal Viscera Tonically Inhibits Autonomic Cold-Defense Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a transient receptor potential type V1 receptor antagonist, and morphine on pain behavior after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMG0347: A Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG0347 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation leads to the sensation of pain and the initiation of inflammatory responses. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This compound, belonging to the cinnamide class of compounds, has been instrumental in elucidating the physiological roles of TRPV1, particularly in pain perception and thermoregulation.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (2E)-3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-2-propenamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(2-(1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl)-N-(5,6,7,8-tetrahydro-7-hydroxy-1-naphthalenyl)-2-propenamide | |

| CAS Number | 946615-43-6 | |

| Molecular Formula | C24H26F3N3O2 | |

| Molecular Weight | 445.48 g/mol |

Structure:

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation by various stimuli. Its inhibitory potency has been quantified in vitro using cellular assays.

In Vitro Activity

The antagonist activity of this compound was determined using a 45Ca2+ uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing the rat TRPV1 receptor. The half-maximal inhibitory concentrations (IC50) against different activators are presented below.

| Activator | IC50 (nM) | Reference |

| Heat (45°C) | 0.2 | [3] |

| Protons (pH 5.0) | 0.8 | [3] |

| Capsaicin (500 nM) | 0.7 | [3] |

These low nanomolar IC50 values highlight the high potency of this compound in blocking TRPV1 channel activation.

Mechanism of Action

The primary mechanism of action of this compound is the direct blockade of the TRPV1 ion channel. By binding to the receptor, it prevents the conformational changes necessary for channel opening in response to agonists like capsaicin, heat, or acidic conditions. This inhibition of cation influx, primarily Ca2+ and Na+, into sensory neurons prevents the depolarization and subsequent transmission of pain signals to the central nervous system.

Caption: Mechanism of TRPV1 antagonism by this compound.

Key Experiments and Methodologies

The pharmacological effects of this compound have been characterized through a series of in vitro and in vivo experiments.

In Vitro: 45Ca2+ Uptake Assay

This assay is a fundamental method for quantifying the activity of ion channels like TRPV1.

Objective: To determine the potency of this compound in inhibiting TRPV1 activation by various stimuli.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat TRPV1 gene are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are plated in 96-well plates and grown overnight. The growth medium is then removed, and the cells are washed with a buffered salt solution.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation and Radiolabeling: The cells are then stimulated with a known TRPV1 agonist (e.g., capsaicin, acidic buffer, or heat) in the presence of 45Ca2+.

-

Termination and Lysis: The uptake of 45Ca2+ is stopped by rapidly washing the cells with a cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of 45Ca2+ taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a concentration-response curve.

Caption: Workflow for the 45Ca2+ uptake assay.

In Vivo: Analgesic Effects in a Rat Model of Postoperative Pain

The efficacy of this compound in a model of incisional pain has been evaluated.[1]

Objective: To assess the analgesic effect of this compound on heat hyperalgesia following a surgical incision.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.[1]

-

Surgical Procedure (Plantar Incision): Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw.[5][6] The wound is then sutured. This procedure induces localized inflammation and hyperalgesia.[5]

-

Drug Administration: this compound or vehicle is administered to the rats at various time points post-surgery.

-

Assessment of Heat Hyperalgesia: The withdrawal latency to a radiant heat source applied to the incised paw is measured. A shorter withdrawal latency compared to the contralateral, uninjured paw or pre-surgery baseline indicates heat hyperalgesia.

-

Data Analysis: The effect of this compound on withdrawal latency is compared to the vehicle-treated group to determine its analgesic efficacy.

In Vivo: Thermoregulatory Effects in Mice

A notable on-target effect of many TRPV1 antagonists, including this compound, is the induction of hyperthermia.[4]

Objective: To measure the effect of this compound on the core body temperature of mice.

Methodology:

-

Animal Model: Adult male mice are used.

-

Temperature Measurement: Core body temperature is measured using a rectal probe or an implanted telemetry device for continuous monitoring. For non-invasive measurements, an infrared thermometer can be used to measure abdominal temperature.[7][8][9]

-

Drug Administration: this compound or vehicle is administered, typically via intraperitoneal or intravenous injection.

-

Data Collection: Body temperature is recorded at baseline and at multiple time points after drug administration.

-

Data Analysis: The change in body temperature from baseline is calculated for both the this compound and vehicle-treated groups to determine the extent and duration of the hyperthermic effect.

Signaling Pathways

This compound, by blocking the TRPV1 receptor, modulates downstream signaling pathways that are crucial for pain and inflammation.

Caption: Simplified TRPV1 signaling pathway and the inhibitory point of this compound.

Conclusion

This compound is a highly potent and selective TRPV1 antagonist that has been a valuable tool in preclinical research to understand the role of the TRPV1 channel in various physiological and pathophysiological processes. Its ability to effectively block the receptor's activation by multiple noxious stimuli underscores the therapeutic potential of TRPV1 antagonism for the treatment of pain. However, the on-target side effect of hyperthermia remains a significant challenge for the clinical development of this class of compounds. Further research into the precise mechanisms underlying both the analgesic and hyperthermic effects of TRPV1 antagonists will be crucial for the development of safer and more effective pain therapies.

References

- 1. Effect of this compound, a transient receptor potential type V1 receptor antagonist, and morphine on pain behavior after plantar incision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonthermal activation of transient receptor potential vanilloid-1 channels in abdominal viscera tonically inhibits autonomic cold-defense effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation [jove.com]

- 8. Video: Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation [jove.com]

- 9. youtube.com [youtube.com]

Foundational Research on AMG0347 and Hyperthermia: A Technical Guide for Drug Development Professionals

Disclaimer: The following technical guide synthesizes foundational research on the transient receptor potential vanilloid 1 (TRPV1) antagonist, AMG0347, and the principles of hyperthermia in oncology. It is important to note that, to date, no direct clinical or preclinical studies have been published evaluating the combination of this compound and hyperthermia for the treatment of cancer. The potential applications discussed herein are based on the established mechanisms of each component and represent a hypothetical framework for future research.

Introduction: The Therapeutic Potential of Hyperthermia in Oncology

Hyperthermia, the medically-induced elevation of body tissue temperature to 40–45°C (104–113°F), is a promising, cost-effective, and safe cancer treatment strategy.[1] It is typically used as an adjuvant to enhance the efficacy of conventional treatments like radiotherapy and chemotherapy.[2] The anti-cancer effects of hyperthermia are multifaceted and include:

-

Direct Cytotoxicity: Elevated temperatures can directly induce apoptosis (programmed cell death) and necrosis in cancer cells, which are often more susceptible to heat than healthy cells.[3]

-

Enhanced Drug Delivery: Hyperthermia increases blood flow to the heated tumor, which can improve the delivery and penetration of chemotherapeutic agents.[2][3]

-

Sensitization to Radiotherapy: Increased oxygenation of the tumor microenvironment due to enhanced blood flow makes cancer cells more vulnerable to the DNA-damaging effects of radiation.[2][3]

-

Inhibition of DNA Repair: Heat can impair the ability of cancer cells to repair the DNA damage caused by radiation and certain chemotherapy drugs.[3]

-

Immune System Activation: Hyperthermia can stimulate an anti-tumor immune response by promoting the expression of heat shock proteins (HSPs), which help the immune system recognize and target cancer cells.[3]

Hyperthermia can be administered locally to a specific tumor, regionally to a larger area like a limb or organ, or to the whole body.[4][5] While promising, a key challenge in hyperthermia is the precise and consistent heating of the target tumor tissue.[4]

This compound: A Potent Inducer of Hyperthermia via TRPV1 Antagonism

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel activated by various stimuli including heat (>43°C), acidic conditions, and chemical ligands like capsaicin.[6] Foundational research has established that this compound induces a significant and dose-dependent increase in core body temperature in preclinical models.

Mechanism of Action

The hyperthermic effect of this compound is a direct result of its on-target antagonism of TRPV1 channels. These channels are tonically activated in the abdominal viscera by non-thermal, endogenous factors. This tonic activation normally functions to suppress autonomic cold-defense mechanisms. By blocking this tonic activation, this compound effectively "removes the brakes" on these cold-defense pathways, leading to:

-

Vasoconstriction: Constriction of blood vessels in the skin, which reduces heat loss.

-

Thermogenesis: Increased metabolic heat production.

This dual effect results in a controlled elevation of core body temperature. The entire hyperthermic effect of this compound has been shown to be TRPV1-dependent.

Quantitative Data on this compound Activity

The following table summarizes the in vitro potency of this compound in inhibiting the activation of the rat TRPV1 channel by different stimuli.

| Activation Mode | IC50 (nM) | Reference |

| Heat (45°C) | 0.2 | [7][8] |

| Protons (pH 5) | 0.8 | [7][8] |

| Capsaicin (500 nM) | 0.7 | [7][8] |

Experimental Protocols: Induction and Measurement of Hyperthermia with this compound

The foundational studies on this compound-induced hyperthermia utilized rigorous experimental protocols to characterize its thermoregulatory effects in rodents. A representative protocol is detailed below.

Animal Models and Housing

-

Species: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Housing: Animals are individually housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization to the experimental conditions for several days prior to the study is crucial.

Measurement of Core Body Temperature

-

Method: Core body temperature is continuously monitored using implantable radio-telemetry probes or rectal thermocouples.

-

Procedure: For telemetry, probes are surgically implanted into the abdominal cavity under anesthesia at least one week prior to the experiment to allow for full recovery. For thermocouple measurements, a probe is inserted to a fixed depth into the rectum.

Drug Administration

-

Formulation: this compound is dissolved in a vehicle solution, typically a mixture of ethanol (B145695) and saline.

-

Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) administration. The route can influence the onset and duration of the hyperthermic effect.

-

Dosing: A dose-response curve is typically generated by administering different concentrations of this compound to different groups of animals. A vehicle control group is essential.

Measurement of Thermoregulatory Effectors

-

Tail-Skin Vasoconstriction: Measured using a laser Doppler flowmeter or by calculating a heat loss index based on tail-skin and ambient temperatures.

-

Thermogenesis: Assessed through indirect calorimetry by measuring oxygen consumption (VO2).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the hyperthermic effects of this compound.

Caption: Experimental workflow for studying this compound-induced hyperthermia.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involving TRPV1 and the logical relationship of how this compound induces hyperthermia.

Caption: Simplified signaling pathway of TRPV1 channel activation.

Caption: Logical diagram of this compound-induced hyperthermia.

Potential for Synergistic Application in Oncology: A Forward Look

While no direct studies exist, the well-defined mechanism of this compound-induced hyperthermia presents a compelling theoretical basis for its potential application in oncology. A systemically administered agent that reliably and controllably induces whole-body hyperthermia could offer a novel approach to sensitizing tumors to other therapies.

Hypothetical Synergies with Conventional Cancer Therapies

-

Chemotherapy: By inducing hyperthermia, this compound could potentially enhance the efficacy of chemotherapeutic agents by increasing tumor blood flow and drug delivery.

-

Radiotherapy: The hyperthermia induced by this compound could increase tumor oxygenation, thereby sensitizing cancer cells to radiation.

-

Immunotherapy: There is emerging evidence that hyperthermia can enhance anti-tumor immune responses. Combining this compound-induced hyperthermia with immunotherapies could be a promising avenue for future research.

The Broader Role of TRPV1 in Cancer

Recent research has indicated that TRPV1 channels are expressed in various cancer cells and may play a role in tumor progression, proliferation, and apoptosis.[6][9] Both TRPV1 agonists and antagonists are being investigated for their anti-cancer effects.[6][10] The dual role of a compound like this compound—both as a potential hyperthermia-inducing agent and a modulator of TRPV1 activity in cancer cells—warrants further investigation. For instance, some studies suggest that TRPV1 antagonists may act as radiosensitizers by inhibiting DNA damage repair in cancer cells.[6]

Conclusion and Future Directions

This compound is a potent TRPV1 antagonist with a well-characterized mechanism for inducing hyperthermia. While its foundational research has focused on pain and thermoregulation, its unique properties suggest a potential, albeit hypothetical, application in oncology as a pharmacological agent for inducing therapeutic hyperthermia. Future research should focus on:

-

Preclinical studies: Investigating the safety and efficacy of this compound-induced hyperthermia in combination with chemotherapy, radiotherapy, and immunotherapy in various cancer models.

-

Pharmacokinetic and Pharmacodynamic Modeling: Developing models to predict and control the level and duration of hyperthermia induced by this compound.

-

Biomarker Development: Identifying biomarkers to predict which patients and tumor types are most likely to respond to this therapeutic approach.

The exploration of TRPV1 antagonists like this compound for inducing therapeutic hyperthermia represents an innovative and potentially powerful new direction in the ongoing effort to improve cancer treatment outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. What Is Hyperthermia? | Hyperthermia to Treat Cancer | American Cancer Society [cancer.org]

- 5. Hyperthermia to Treat Cancer - NCI [cancer.gov]

- 6. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine [frontiersin.org]

- 10. New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Differential Interaction of AMG0347 with Rat versus Human TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception and thermosensation, making it a prime target for the development of novel analgesics. AMG0347, a potent TRPV1 antagonist, has demonstrated efficacy in preclinical models of pain. However, the translation of these findings to clinical applications is complicated by species-specific differences in TRPV1 pharmacology. This technical guide provides a comprehensive analysis of the interaction of this compound with both rat and human TRPV1 channels, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. A notable gap in the current literature is the absence of direct comparative quantitative data on the potency of this compound at the human TRPV1 channel, a crucial factor for predicting clinical efficacy and potential side effects.

Introduction to TRPV1

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, being activated by a variety of physical and chemical signals including:

-

Heat: Temperatures exceeding 43°C.[1]

-

Protons: Acidic conditions (pH < 6).

-

Endogenous Ligands: Anandamide and other lipid metabolites.[2]

-

Exogenous Ligands: Capsaicin (B1668287), the pungent component of chili peppers.[2]

Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[2]

This compound: A Potent TRPV1 Antagonist

This compound is a small molecule antagonist of the TRPV1 receptor. It has been shown to effectively block the activation of rat TRPV1 channels by various stimuli.

Quantitative Data on this compound Interaction with Rat TRPV1

The inhibitory potency of this compound on rat TRPV1 channels has been quantified against different activation modalities. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Activation Modality | IC50 (nM) |

| Heat | 0.2[3] |

| Protons (Acid) | 0.8[3] |

| Capsaicin | 0.7[3] |

Table 1: Inhibitory potency (IC50) of this compound on rat TRPV1 channels activated by different stimuli.

Interaction of this compound with Human TRPV1: A Data Gap

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data (e.g., IC50 or Ki values) detailing the potency and efficacy of this compound on human TRPV1 channels. While it is known that TRPV1 antagonists, including this compound, can induce hyperthermia in both rats and humans, suggesting an on-target effect in both species, the direct comparative pharmacology remains uncharacterized.[1][4]

This data gap is critical for several reasons:

-

Species-Specific Differences: The capsaicin binding site of TRPV1, where many antagonists act, exhibits a key amino acid difference between rats and humans (M547 in rat versus L547 in human). This structural variance could significantly alter the binding affinity and inhibitory potency of this compound.

-

Predictive Validity: Without human TRPV1 data, the predictive validity of preclinical data from rat models for clinical outcomes in humans is diminished.

-